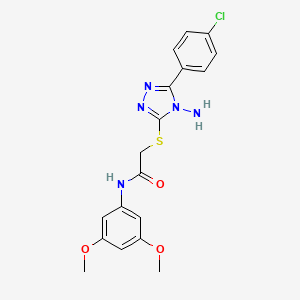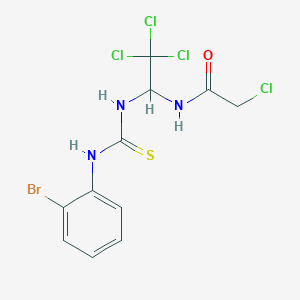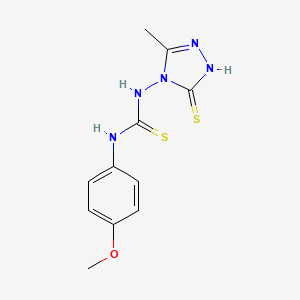
4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound featuring a furan ring, a phenyl group, and a dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with an oxoacetyl compound to form a hydrazone intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl furan-2-carboxylate in the presence of a base like sodium acetate. This step forms the final compound through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the dichlorophenyl group is particularly significant in medicinal chemistry for its role in enhancing biological activity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the furan ring may participate in electron transfer processes. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorophenyl furan-2-carboxylate: Similar in structure but lacks the hydrazone moiety.
4-Formylphenyl furan-2-carboxylate: Similar but lacks the dichlorophenyl group.
Uniqueness
The unique combination of the dichlorophenyl group, hydrazone linkage, and furan ring in 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
765275-49-8 |
|---|---|
Fórmula molecular |
C20H13Cl2N3O5 |
Peso molecular |
446.2 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H13Cl2N3O5/c21-13-5-8-15(22)16(10-13)24-18(26)19(27)25-23-11-12-3-6-14(7-4-12)30-20(28)17-2-1-9-29-17/h1-11H,(H,24,26)(H,25,27)/b23-11+ |
Clave InChI |
UGZMYJQATRATIB-FOKLQQMPSA-N |
SMILES isomérico |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12027122.png)

![[4-bromo-2-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12027133.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)
![(2E)-2-(1H-Benzimidazol-2-YL)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-2-propenenitrile](/img/structure/B12027150.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)


![N'-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12027186.png)
